9H-Dibenzo(C,MN)phenanthren-9-one 9H-Dibenzo(C,MN)phenanthren-9-one
Brand Name: Vulcanchem
CAS No.: 62716-20-5
VCID: VC18694296
InChI: InChI=1S/C21H12O/c22-21-17-10-4-3-9-16(17)20-15-8-2-1-6-13(15)12-14-7-5-11-18(21)19(14)20/h1-12H
SMILES:
Molecular Formula: C21H12O
Molecular Weight: 280.3 g/mol

9H-Dibenzo(C,MN)phenanthren-9-one

CAS No.: 62716-20-5

Cat. No.: VC18694296

Molecular Formula: C21H12O

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

9H-Dibenzo(C,MN)phenanthren-9-one - 62716-20-5

Specification

CAS No. 62716-20-5
Molecular Formula C21H12O
Molecular Weight 280.3 g/mol
IUPAC Name pentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaen-8-one
Standard InChI InChI=1S/C21H12O/c22-21-17-10-4-3-9-16(17)20-15-8-2-1-6-13(15)12-14-7-5-11-18(21)19(14)20/h1-12H
Standard InChI Key SNQWZFDFVZBDFF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5C4=O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

9H-Dibenzo(C,MN)phenanthren-9-one is a pentacyclic aromatic ketone with the IUPAC name pentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaen-8-one . Its structure comprises five fused aromatic rings, including a central ketone group, which influences its electronic and reactive properties. The compound’s planar geometry and extended conjugation are hallmarks of PAHs, enabling interactions with biological systems and materials .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H12O\text{C}_{21}\text{H}_{12}\text{O}
Molecular Weight280.3 g/mol
CAS Registry Number62716-20-5
InChI KeySNQWZFDFVZ
Topological Polar Surface Area17.1 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming the structure and purity of 9H-Dibenzo(C,MN)phenanthren-9-one. The 1H^1\text{H}-NMR spectrum typically exhibits signals corresponding to aromatic protons in the range of 7.0–8.5 ppm, while the ketone group’s carbonyl carbon resonates near 190–200 ppm in 13C^{13}\text{C}-NMR . High-resolution mass spectrometry (HRMS) provides precise molecular ion peaks at m/z 280.0888 (calculated for C21H12O+\text{C}_{21}\text{H}_{12}\text{O}^+) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 9H-Dibenzo(C,MN)phenanthren-9-one involves multistep organic reactions, often leveraging oxidative cyclization or Friedel-Crafts alkylation. A notable method for analogous PAHs involves oxidative spirocyclization mediated by CuCl and dibenzoyl peroxide (DDQ), which facilitates dehydrogenative coupling of fluorene derivatives . For example, the reaction of 1,2-di(9H-fluoren-9-ylidene)-1,2-diphenylethane under CuCl/DDQ conditions yields dispiro-linked PAHs through tandem single-electron oxidation and intramolecular cyclization .

Table 2: Representative Synthetic Conditions

SubstrateCatalyst/ReagentYield (%)Product
Biphenyl-centered dieneCuCl/DDQ95Hexabenzo-tetracene
Terphenyl derivativesDDQ86–88Tetrabenzo-phenanthrotetraphene

Mechanistic Insights

The formation of extended PAHs like 9H-Dibenzo(C,MN)phenanthren-9-one often proceeds via radical cation intermediates. Frontier molecular orbital (FMO) calculations suggest that electron-rich conjugated dienes undergo preferential oxidation to dication species, which subsequently participate in Friedel-Crafts-type cyclization . This mechanistic pathway is critical for controlling regioselectivity and minimizing side reactions.

Physicochemical and Biological Properties

Chemical Reactivity

The ketone group in 9H-Dibenzo(C,MN)phenanthren-9-one renders it susceptible to nucleophilic attack, enabling functionalization at the carbonyl position. Additionally, the extended aromatic system participates in π-π stacking interactions, which are exploitable in materials science . Photochemical studies of similar PAHs indicate potential for UV-induced transformations, though specific data for this compound remain scarce .

Environmental and Industrial Relevance

Degradation and Remediation

Advanced oxidation processes (AOPs) using peroxides or brominating agents (HBr/H2O2\text{HBr}/\text{H}_2\text{O}_2) effectively degrade PAHs in coal tar, though byproduct identification remains challenging . For 9H-Dibenzo(C,MN)phenanthren-9-one, similar approaches could mitigate environmental release.

Regulatory Considerations

The European Union’s REACH regulation mandates rigorous risk assessments for PAHs, emphasizing the need for toxicity data on emerging compounds like 9H-Dibenzo(C,MN)phenanthren-9-one .

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